1-Benzhydryl-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea

mTOR inhibitor kinase inhibitor medicinal chemistry

This compound uniquely combines a benzhydryl (diphenylmethyl) group, a morpholine ring, and a thiophene moiety within a single urea chemotype. The bulky benzhydryl substituent creates a steric and hydrophobic profile absent in simpler benzyl or phenethyl analogs, directly impacting mTOR vs. PIKK family kinase selectivity. Deploy as a screening candidate in kinase panels to establish structure-activity relationships (SAR) around the N-substituent. For procurement of this high-purity, research-use-only compound, please inquire for current pricing and stock status.

Molecular Formula C24H27N3O2S
Molecular Weight 421.56
CAS No. 1172033-20-3
Cat. No. B2803397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydryl-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea
CAS1172033-20-3
Molecular FormulaC24H27N3O2S
Molecular Weight421.56
Structural Identifiers
SMILESC1COCCN1C(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CSC=C4
InChIInChI=1S/C24H27N3O2S/c28-24(25-17-22(21-11-16-30-18-21)27-12-14-29-15-13-27)26-23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-11,16,18,22-23H,12-15,17H2,(H2,25,26,28)
InChIKeyCQJJBXOVMRJYGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzhydryl-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea (CAS 1172033-20-3): A Structurally Distinct Screening Candidate for Kinase-Focused Discovery


1-Benzhydryl-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea (CAS 1172033-20-3) is a synthetic, multifunctional urea derivative (C24H27N3O2S, MW 421.6) combining a benzhydryl (diphenylmethyl) group, a morpholine ring, and a thiophene moiety within a single chemotype . The compound belongs to a broader class of morpholino-substituted ureas that have been patented as inhibitors of the mammalian target of rapamycin (mTOR), a clinically validated kinase target in oncology and immuno-inflammatory disorders . Its high molecular complexity and conformational flexibility position it as a potential kinase-focused screening candidate, though published experimental pharmacology data remain extremely limited.

Why In-Class Substitution of 1-Benzhydryl-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea (CAS 1172033-20-3) Is Not Recommended for Research Consistency


Morpholino-urea chemotypes are incapable of being interchanged for other analogs within the same patent class without risking fundamental shifts in target engagement and physicochemical properties. The presence of the bulky benzhydryl substituent creates a unique steric and hydrophobic profile that is absent in simpler benzyl, tert-butyl, or phenethyl analogs . The mTOR inhibitor patent emphasizes that specific substituent combinations profoundly affect kinase selectivity, with variations in the urea N-substituent determining binding mode and potency . Without head-to-head comparative data, the default assumption must be that substituting this compound for a close analog will introduce an uncontrolled variable, undermining reproducibility in kinase screening and structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 1-Benzhydryl-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea (CAS 1172033-20-3) Relative to Structurally Proximal Analogs


Structural Novelty vs. Phenethyl Analog: Unique Benzhydryl Substituent Alters Physicochemical and Steric Profile

The target compound possesses a benzhydryl (diphenylmethyl) group at the urea N-terminus, in contrast to the closest publicly disclosed analog, 1-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-phenethylurea, which carries a simpler phenethyl substituent . This structural divergence results in a calculated molecular weight increase of 62.1 Da (421.6 vs. 359.5 Da) and a substantial gain in aromatic surface area, which is predicted to markedly alter lipophilicity and target binding conformation. In the mTOR inhibitor patent class (Cellzome Limited), such N-substituent variations are explicitly linked to differential kinase selectivity profiles .

mTOR inhibitor kinase inhibitor medicinal chemistry

Optimal Deployment Scenarios for 1-Benzhydryl-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea (CAS 1172033-20-3) in Drug Discovery and Chemical Biology


Kinase Selectivity Profiling in mTOR-Focused Screening Cascades

Given its structural classification within the morpholino-urea mTOR inhibitor patent family, the compound is best deployed as a screening candidate in kinase selectivity panels to establish SAR around the benzhydryl N-substituent. The benzhydryl group's steric bulk may confer differential binding to mTOR versus related PIKK family kinases (PI3Kα, DNA-PK, ATM, ATR), a selectivity dimension explicitly sought in the patent claims . Researchers should include this compound in panel screens where benzyl- or phenethyl-substituted analogs serve as comparators.

Urea Transporter (UT-A/UT-B) Inhibitor Exploratory Studies

Structurally related morpholino-urea compounds have been identified as urea transporter inhibitors in high-throughput screens, with some analogs achieving low micromolar IC50 values against rat UT-A1 in MDCK cell-based fluorescence assays . While no UT inhibition data exist specifically for this compound, its urea pharmacophore and hydrophobic benzhydryl terminus make it a plausible candidate for UT-A1 or UT-B screening. Inclusion in a small curated set of benzhydryl-urea analogs for UT inhibitor discovery could yield novel structure-activity relationships.

Chemical Probe Development and In Silico Docking Studies

The compound's well-defined SMILES notation (O=C(NCC(c1ccsc1)N1CCOCC1)NC(c1ccccc1)c1ccccc1) derived from Chemsrc supports its use in computational docking and molecular dynamics simulations against mTOR or other kinase crystal structures available in the PDB. Its conformational complexity, driven by the flexible morpholino-ethyl linker and the benzhydryl group, provides a rich conformational landscape for exploring induced-fit binding modes that simpler analogs cannot access.

Fragment-Based and Combinatorial Library Design

As a screening compound potentially sourced from commercial chemical libraries such as those offered by Otava Ltd. , this compound can serve as a starting point for fragment merging or library enumeration strategies. The benzhydryl, morpholino, and thiophene fragments each represent privileged scaffolds in medicinal chemistry, and this compound uniquely combines all three in a single, purchasable entity.

Quote Request

Request a Quote for 1-Benzhydryl-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.